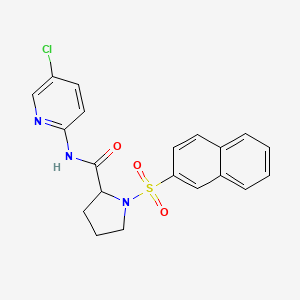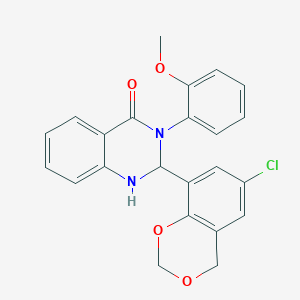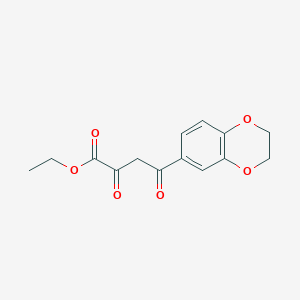
N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves strategic organic reactions to achieve the desired structural features. For example, direct alpha-selenenylation reactions of aldehydes and ketones, catalyzed by L-prolinamide, demonstrate the utility of such catalysts in promoting specific chemical transformations, yielding alpha-selenenylation products in high yields. This process, facilitated by N-(phenylseleno)phthalimide in the presence of L-prolinamide or pyrrolidine trifluoromethanesulfonamide, underscores the effectiveness of prolinamide derivatives in organic synthesis (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide is critically analyzed through various spectroscopic and analytical techniques. For example, the study of asymmetric cyclopropanations and the synthesis of stereoisomers of 2-Phenylcyclopropan-1-amino Acid highlights the importance of molecular structure in determining the chemical reactivity and selectivity of these compounds (Davies et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving prolinamide derivatives demonstrate their versatility and applicability in organic synthesis. The asymmetric Michael addition of aldehydes to β-Nitroalkenes, catalyzed by d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, exemplifies the high yields and selectivity achievable through organocatalysis, showcasing the chemical properties and reactivity of these compounds (Gorde & Ramapanicker, 2019).
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide and related compounds are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure, which dictates aspects such as solubility, melting point, and stability. Studies on similar compounds, focusing on their synthesis and characterization, provide crucial data that informs the development and application of these chemicals in various scientific domains.
Chemical Properties Analysis
The chemical properties of compounds like N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide are defined by their reactivity, which is a function of their molecular structure. The synthesis and application of sulfonylpolystyrene-supported prolinamides as catalysts for enantioselective aldol reaction in water illustrate the impact of chemical properties on catalytic efficiency and reaction outcomes, highlighting the role of structural features in determining chemical behavior (Pedrosa et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-16-8-10-19(22-13-16)23-20(25)18-6-3-11-24(18)28(26,27)17-9-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-10,12-13,18H,3,6,11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYGAZMDDEGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4015594.png)
![N-benzyl-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4015601.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4015606.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4015613.png)
![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B4015630.png)
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B4015635.png)
![(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4015642.png)

![4-methyl-N-(4-nitrophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzenesulfonamide](/img/structure/B4015662.png)
![4-fluoro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4015667.png)